Benzoic acid, 6-bromo-2,4-dichloro-3-(triethylsilyl)-

Description

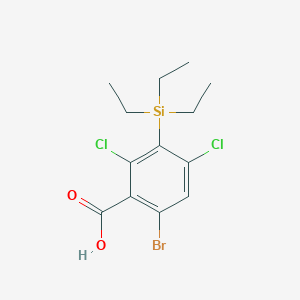

The compound Benzoic acid, 6-bromo-2,4-dichloro-3-(triethylsilyl)- features a benzoic acid backbone substituted with bromine (Br) at position 6, chlorine (Cl) at positions 2 and 4, and a triethylsilyl group (-Si(CH₂CH₃)₃) at position 3. This highly substituted derivative combines halogen atoms (electron-withdrawing groups) with a bulky silyl moiety (electron-donating), creating unique electronic and steric effects.

Properties

CAS No. |

650598-48-4 |

|---|---|

Molecular Formula |

C13H17BrCl2O2Si |

Molecular Weight |

384.2 g/mol |

IUPAC Name |

6-bromo-2,4-dichloro-3-triethylsilylbenzoic acid |

InChI |

InChI=1S/C13H17BrCl2O2Si/c1-4-19(5-2,6-3)12-9(15)7-8(14)10(11(12)16)13(17)18/h7H,4-6H2,1-3H3,(H,17,18) |

InChI Key |

WVMAAXWANKBPTH-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)C1=C(C(=C(C=C1Cl)Br)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 6-bromo-2,4-dichloro-3-(triethylsilyl)- typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination and chlorination of benzoic acid derivatives, followed by the introduction of the triethylsilyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the selective addition of the substituents.

For example, the bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) Chlorination can be carried out using chlorine (Cl2) with a similar catalyst

Industrial Production Methods

On an industrial scale, the production of benzoic acid, 6-bromo-2,4-dichloro-3-(triethylsilyl)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 6-bromo-2,4-dichloro-3-(triethylsilyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine and chlorine substituents to hydrogen, yielding simpler benzoic acid derivatives.

Substitution: The triethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used to replace the triethylsilyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

Benzoic acid, 6-bromo-2,4-dichloro-3-(triethylsilyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzoic acid, 6-bromo-2,4-dichloro-3-(triethylsilyl)- involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms can enhance its reactivity and binding affinity to certain enzymes or receptors. The triethylsilyl group may also play a role in modulating its solubility and stability, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Molecular Properties

The table below summarizes structural differences and theoretical properties of the target compound and its analogs:

*Calculated based on atomic masses.

Key Observations:

- Steric Effects : The triethylsilyl group in the target compound introduces significant steric bulk, likely reducing solubility in polar solvents compared to trimethylsilyl derivatives (e.g., Analog 3) .

- However, the triethylsilyl group (electron-donating) may counteract this effect .

- Acidity : Analog 2, with a trifluoromethyl (CF₃) group, is expected to exhibit higher acidity (lower pKa) than the target compound due to CF₃’s strong electron-withdrawing nature .

Potential Limitations

- Synthetic Complexity : The combination of three halogen atoms and a bulky silyl group may complicate purification and characterization.

- Solubility : High hydrophobicity from the triethylsilyl group could limit aqueous-phase applications unless derivatized into salts or esters.

Biological Activity

Benzoic acid, 6-bromo-2,4-dichloro-3-(triethylsilyl)- (CAS Number: 650598-48-4) is a synthetic compound characterized by its unique molecular structure and potential biological activities. Its molecular formula is , and it has a molecular weight of approximately 384.168 g/mol. This compound is of interest in various fields, including medicinal chemistry and agricultural science, due to its potential therapeutic applications and biological interactions.

Molecular Structure

The compound features a benzoic acid core with multiple halogen substituents and a triethylsilyl group, which may influence its solubility and reactivity. The presence of bromine and chlorine atoms can enhance its biological activity by altering interaction dynamics with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 384.168 g/mol |

| Boiling Point | Not specifically listed |

| Density | Not specifically listed |

| LogP | Not specifically listed |

Antimicrobial Properties

Research indicates that benzoic acid derivatives often exhibit antimicrobial properties. The halogenated structure of benzoic acid, 6-bromo-2,4-dichloro-3-(triethylsilyl)- suggests potential efficacy against various microbial strains. Studies have demonstrated that compounds with similar structures show inhibition against bacteria such as Staphylococcus aureus and fungi like Candida albicans.

Case Study: Antimicrobial Efficacy

In a comparative study of halogenated benzoic acids, the compound was tested against a panel of bacterial strains. The results indicated that:

- Minimum Inhibitory Concentration (MIC) values were determined for various strains.

- The compound showed significant activity, particularly against Gram-positive bacteria.

This suggests that the introduction of triethylsilyl groups may enhance membrane permeability or alter the target sites within microbial cells.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Benzoic acid derivatives are known to modulate inflammatory pathways. In vitro studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.

Case Study: In vitro Anti-inflammatory Effects

A study assessing the anti-inflammatory effects of halogenated benzoic acids reported:

- Cell Line Used : Human monocytic cell line (THP-1)

- Method : Treatment with the compound followed by stimulation with lipopolysaccharides (LPS).

- Findings : Significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 was observed.

These findings support the hypothesis that benzoic acid, 6-bromo-2,4-dichloro-3-(triethylsilyl)- may have therapeutic potential in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.